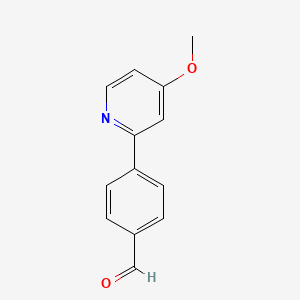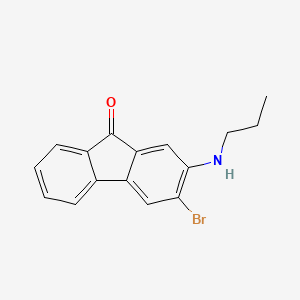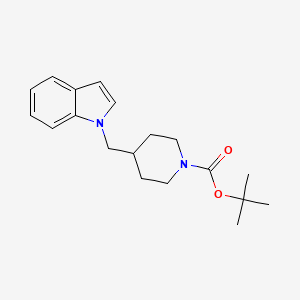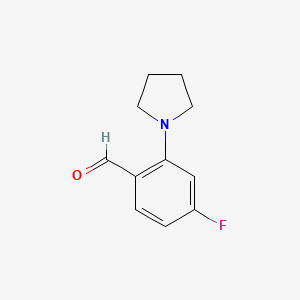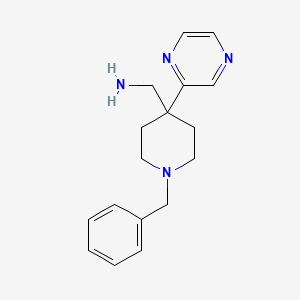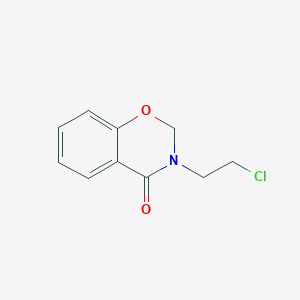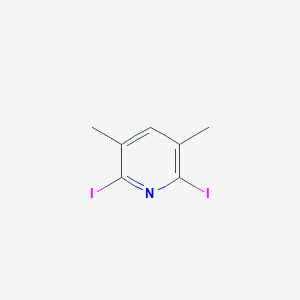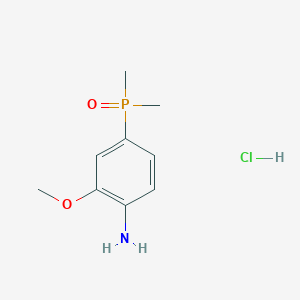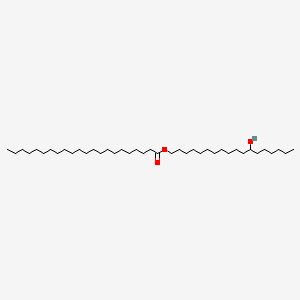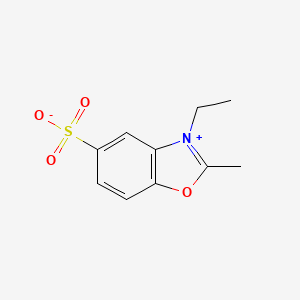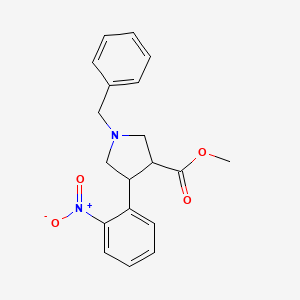
Geranylbenzoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Geranylbenzoquinone is a chemical compound belonging to the class of quinones, specifically benzoquinones Quinones are characterized by a conjugated dione structure attached to an aromatic nucleus
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Geranylbenzoquinone can be synthesized through several methods. One common synthetic route involves the coupling of geraniol with benzoquinone. The reaction typically takes place in the presence of a catalyst such as boron trifluoride etherate (BF3·OEt2) in a solvent like dioxane or water. The reaction conditions often require moderate temperatures and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as chromatography may be employed to isolate this compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
Geranylbenzoquinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert this compound into hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinone ring, leading to the formation of substituted quinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinones, hydroquinones, and other derivatives that retain the geranyl side chain.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Geranylbenzoquinone exhibits antifungal and antibacterial properties, making it a candidate for developing new antimicrobial agents.
Medicine: Research has shown that this compound has potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of geranylbenzoquinone involves its ability to undergo redox cycling. In biological systems, this compound can be reduced to semiquinone or hydroquinone forms by cellular reductases. These reduced forms can then react with molecular oxygen to produce reactive oxygen species (ROS), which can induce oxidative stress in cells. This oxidative stress can lead to cell death, making this compound a potential anticancer agent. Additionally, this compound can interact with thiol groups in proteins, affecting their function and leading to various biological effects.
Comparación Con Compuestos Similares
Geranylbenzoquinone can be compared with other similar compounds such as:
Geranylhydroquinone: Similar in structure but differs in its redox properties and biological activities.
Geranylphenol: Another geranyl derivative with distinct chemical and biological properties.
Geranylpyrogallol: Known for its antifungal activities, similar to this compound but with different structural features.
Uniqueness
This compound is unique due to its specific redox properties and the presence of the geranyl side chain, which imparts distinct biological activities. Its ability to generate reactive oxygen species and interact with cellular proteins makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
61977-06-8 |
|---|---|
Fórmula molecular |
C16H20O2 |
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
2-[(2E)-3,7-dimethylocta-2,6-dienyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C16H20O2/c1-12(2)5-4-6-13(3)7-8-14-11-15(17)9-10-16(14)18/h5,7,9-11H,4,6,8H2,1-3H3/b13-7+ |
Clave InChI |
GAJSCEURGWVNBZ-NTUHNPAUSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC1=CC(=O)C=CC1=O)/C)C |
SMILES canónico |
CC(=CCCC(=CCC1=CC(=O)C=CC1=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Bromo-6-(8-cyclopropyl-6-fluoro-5-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-4-fluorobenzyl acetate](/img/structure/B13979847.png)
